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Compound of Interest

Compound Name: Cy3-PEG7-Azide

Cat. No.: B12380490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the fluorescent probe Cy3-
PEG7-Azide, including its molecular properties, and detailed protocols for its application in

bioorthogonal chemistry. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals in the field of drug development who are looking to

leverage the power of click chemistry for precise and efficient biomolecular labeling.

Core Molecular Properties
Cy3-PEG7-Azide is a fluorescent labeling reagent that combines the bright and photostable

cyanine dye, Cy3, with a seven-unit polyethylene glycol (PEG) spacer, terminating in a reactive

azide group. The PEG linker enhances the water solubility of the molecule and provides a

flexible spacer to minimize steric hindrance between the dye and the target biomolecule. The

azide group enables covalent attachment to alkyne-modified biomolecules via copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition

(SPAAC), two highly efficient and specific "click chemistry" reactions.

Property Value Reference

Molecular Formula C46H69ClN6O8 [1]

Molecular Weight 869.53 g/mol [1]
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Applications in Bioorthogonal Labeling
Cy3-PEG7-Azide is a versatile tool for the fluorescent labeling of a wide range of biomolecules,

including proteins, nucleic acids, and glycans. Its primary application lies in the field of

bioorthogonal chemistry, where the azide group reacts specifically with a complementary

alkyne group that has been metabolically, enzymatically, or chemically incorporated into the

target biomolecule. This high degree of specificity allows for the labeling of molecules within

complex biological systems, such as living cells, with minimal off-target effects.

Key applications include:

Fluorescence Microscopy: Visualizing the localization, trafficking, and dynamics of labeled

biomolecules within cells and tissues.

Flow Cytometry: Quantifying the amount of a target molecule on the surface of or within

cells.

In Vivo Imaging: Tracking the biodistribution of labeled molecules in living organisms.

Drug Development: Attaching fluorescent probes to drug candidates to study their

mechanism of action and cellular uptake.

Experimental Protocols
The following sections provide detailed methodologies for the two primary types of click

chemistry reactions used to conjugate Cy3-PEG7-Azide to alkyne-modified biomolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction. It requires a copper(I)

catalyst, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a

reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and

improve reaction efficiency in aqueous buffers.

Protocol for Labeling Alkyne-Modified Proteins in Solution:
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Prepare Stock Solutions:

Cy3-PEG7-Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

Alkyne-Modified Protein: Prepare a solution of the protein in a copper-free buffer (e.g.,

phosphate-buffered saline, pH 7.4).

Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in nuclease-free water.

THPTA: Prepare a 100 mM stock solution in nuclease-free water.

Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water. This solution

should be made fresh for each experiment.

Reaction Setup:

In a microcentrifuge tube, combine the following components in the order listed:

Alkyne-modified protein (to a final concentration of 1-10 µM)

Cy3-PEG7-Azide (to a final concentration of 10-100 µM; a 10-fold molar excess over

the protein is a good starting point)

THPTA (to a final concentration of 1 mM)

Copper(II) Sulfate (to a final concentration of 0.5 mM)

Vortex the mixture gently.

Initiate the Reaction:

Add sodium ascorbate to a final concentration of 5 mM.

Vortex the mixture gently.

Incubation:

Incubate the reaction at room temperature for 1-4 hours, protected from light.
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Purification:

Remove the unreacted Cy3-PEG7-Azide and copper catalyst using a desalting column or

dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g.,

dibenzocyclooctyne, DBCO) instead of a terminal alkyne. The inherent ring strain of the

cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it

ideal for applications in living cells where copper can be toxic.

Protocol for Labeling DBCO-Modified Glycans on Live Cells:

Metabolic Labeling:

Culture cells in a medium containing an azide-modified sugar precursor (e.g.,

peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-72 hours to allow for

incorporation into cell surface glycans.

Prepare Staining Solution:

Prepare a 1-5 µM solution of Cy3-PEG7-Azide in a serum-free cell culture medium.

Labeling:

Wash the cells twice with warm phosphate-buffered saline (PBS).

Add the Cy3-PEG7-Azide staining solution to the cells.

Incubate the cells at 37°C for 30-60 minutes, protected from light.

Washing:

Wash the cells three times with warm PBS to remove any unbound probe.

Imaging:
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The cells are now ready for imaging by fluorescence microscopy or analysis by flow

cytometry.

Visualizing Biological Processes
The following diagrams illustrate how Cy3-PEG7-Azide can be used to visualize complex

biological events.

Metabolic Labeling Click Chemistry Labeling Visualization

Virus-infected cells Azide-sugar precursor
Incubate with

Incorporation into viral glycoproteins Azide-labeled virus Cy3-PEG7-Azide
React with (SPAAC)

Labeled virus Fluorescence Microscopy Tracking virus entry

Click to download full resolution via product page

Workflow for Labeling Viral Glycoproteins.

The diagram above illustrates a common workflow for labeling viral glycoproteins to study virus-

cell interactions. In this process, virus-infected cells are cultured with an azide-modified sugar,

which is metabolically incorporated into the glycoproteins of newly formed virus particles.

These azide-labeled viruses can then be harvested and reacted with an alkyne-modified

fluorescent probe, such as Cy3-PEG7-Azide, via a SPAAC reaction. The resulting fluorescently

labeled viruses can be used to visualize viral entry into host cells using fluorescence

microscopy.
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Visualizing Receptor-Mediated Signaling.
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This diagram illustrates how Cy3-PEG7-Azide can be used to study receptor-mediated

signaling pathways. A cell-surface receptor can be genetically engineered to contain an

unnatural amino acid with an alkyne group. Upon binding of its ligand, the receptor is

internalized. By adding Cy3-PEG7-Azide to the cells, the internalized receptors can be

specifically labeled via a click reaction. Fluorescence imaging can then be used to track the

trafficking of the receptor to endosomes and other intracellular compartments, providing

insights into the downstream signaling events that lead to a cellular response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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